molecular formula C13H19NO4 B3050446 Carbamic acid, (2,4-dimethoxyphenyl)-, 1,1-dimethylethyl ester CAS No. 260391-75-1

Carbamic acid, (2,4-dimethoxyphenyl)-, 1,1-dimethylethyl ester

Cat. No. B3050446
M. Wt: 253.29 g/mol
InChI Key: UEFXNTMGHGDJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (2,4-dimethoxyphenyl)-, 1,1-dimethylethyl ester, also known as tert-butyl 2,4-dimethoxyphenylcarbamate, is a chemical compound that has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action for carbamic acid, (2,4-dimethoxyphenyl)-, 1,1-dimethylethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and pain. It may also work by modulating the activity of certain neurotransmitters in the brain.

Biochemical And Physiological Effects

Studies have shown that carbamic acid, (2,4-dimethoxyphenyl)-, 1,1-dimethylethyl ester has anti-inflammatory and analgesic effects in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-cancer effects in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using carbamic acid, (2,4-dimethoxyphenyl)-, 1,1-dimethylethyl ester in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has shown promising results in a variety of scientific research applications. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on carbamic acid, (2,4-dimethoxyphenyl)-, 1,1-dimethylethyl ester. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to understand the mechanism of action and optimize its use in lab experiments. Finally, further studies are needed to determine its potential as an anti-cancer agent.

Scientific Research Applications

Carbamic acid, (2,4-dimethoxyphenyl)-, 1,1-dimethylethyl ester has been studied for its potential as an anti-inflammatory and analgesic agent. It has also shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential as an anti-cancer agent.

properties

IUPAC Name

tert-butyl N-(2,4-dimethoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)14-10-7-6-9(16-4)8-11(10)17-5/h6-8H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFXNTMGHGDJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442510
Record name Carbamic acid, (2,4-dimethoxyphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, (2,4-dimethoxyphenyl)-, 1,1-dimethylethyl ester

CAS RN

260391-75-1
Record name Carbamic acid, (2,4-dimethoxyphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, (2,4-dimethoxyphenyl)-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, (2,4-dimethoxyphenyl)-, 1,1-dimethylethyl ester
Reactant of Route 3
Reactant of Route 3
Carbamic acid, (2,4-dimethoxyphenyl)-, 1,1-dimethylethyl ester
Reactant of Route 4
Reactant of Route 4
Carbamic acid, (2,4-dimethoxyphenyl)-, 1,1-dimethylethyl ester
Reactant of Route 5
Reactant of Route 5
Carbamic acid, (2,4-dimethoxyphenyl)-, 1,1-dimethylethyl ester
Reactant of Route 6
Reactant of Route 6
Carbamic acid, (2,4-dimethoxyphenyl)-, 1,1-dimethylethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.